molecular formula C14H12N4O5S B14132846 2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide CAS No. 1033202-17-3

2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide

Cat. No.: B14132846
CAS No.: 1033202-17-3
M. Wt: 348.34 g/mol
InChI Key: CIWIEKDPPABASV-UHFFFAOYSA-N
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Description

2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide is a synthetic organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazolyl Group: The thiazole ring can be introduced via a nucleophilic substitution reaction.

    Nitration: The nitro group can be introduced using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Acetylation: The acetamide group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thiazole ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Various substitution reactions can occur, particularly at the benzoxazine ring or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids, sulfoxides.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated compounds, substituted thiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its biological activity.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The nitro group, for example, can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-6-methyl-3-oxo-4H-1,4-benzoxazine-4-acetamide: Lacks the thiazolyl and nitro groups.

    2,3-Dihydro-6-methyl-N-(2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide: Lacks the nitro group.

    2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-carboxamide: Has a carboxamide group instead of an acetamide group.

Uniqueness

The presence of both the nitro and thiazolyl groups in 2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

1033202-17-3

Molecular Formula

C14H12N4O5S

Molecular Weight

348.34 g/mol

IUPAC Name

2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H12N4O5S/c1-8-2-3-10-9(4-8)17(12(20)7-23-10)6-11(19)16-14-15-5-13(24-14)18(21)22/h2-5H,6-7H2,1H3,(H,15,16,19)

InChI Key

CIWIEKDPPABASV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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